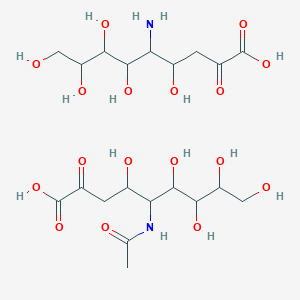

Sialic acids

Description

Properties

Molecular Formula |

C20H36N2O17 |

|---|---|

Molecular Weight |

576.5 g/mol |

IUPAC Name |

5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid;5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H19NO9.C9H17NO8/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13;10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21);3,5-8,11-12,14-16H,1-2,10H2,(H,17,18) |

InChI Key |

XQWHYYKZBLGXIE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O.C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O.C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |

Synonyms |

Acids, N-Acetylneuraminic Acids, Sialic N Acetylneuraminic Acids N-Acetylneuraminic Acids Sialic Acids |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of Sialic Acid in Cell-Cell Communication

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are uniquely positioned at the outermost termini of the glycan chains of glycoproteins and glycolipids.[1][2][3] This terminal location, combined with their intrinsic negative charge and structural diversity, enables this compound to act as critical mediators of cell-cell communication, influencing a vast array of physiological and pathological processes.[3] They function through multiple mechanisms: acting as specific ligands for recognition by intrinsic receptors, modulating cell adhesion by steric hindrance, and masking or revealing underlying glycan structures. This guide provides an in-depth technical overview of these roles, focusing on the molecular pathways, key experimental methodologies, and the implications for immunology, neurobiology, and oncology.

Mechanisms of Sialic Acid-Mediated Communication

This compound regulate cellular interactions through three primary mechanisms: direct ligand recognition, modulation of cell adhesion, and receptor masking.

Direct Ligand Recognition: The Siglec Family

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of I-type lectins expressed predominantly on immune cells that recognize sialylated ligands.[4] These interactions are central to immune system homeostasis and self/non-self discrimination.[4] Siglecs can mediate signals through cis-interactions (binding to this compound on the same cell surface) or trans-interactions (binding to ligands on adjacent cells or pathogens).[4][5]

-

Inhibitory Signaling: The majority of Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[6] Upon binding to a sialylated ligand, these ITIMs become phosphorylated, leading to the recruitment of tyrosine phosphatases like SHP-1 and SHP-2.[6][7] These phosphatases dephosphorylate downstream signaling molecules, dampening activating signals and leading to an inhibitory cellular response.[6] This is a crucial mechanism for maintaining immune tolerance and preventing autoimmunity.[7][8]

-

Activating Signaling: A smaller subset of Siglecs lacks inhibitory motifs and instead associates with adaptor proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as DAP12.[4][6] Engagement of these Siglecs triggers an activating cascade, often promoting inflammatory responses or phagocytosis.[7]

Modulation of Cell Adhesion: Polysialic Acid (PSA)

Polysialic acid (PSA) is a large, linear homopolymer of α2,8-linked sialic acid residues.[9][10] In the nervous system, PSA is predominantly attached to the Neural Cell Adhesion Molecule (NCAM), forming PSA-NCAM.[9][10][11] The large size and high negative charge density of the PSA polymer create significant steric and electrostatic repulsion.[9][12] This physically hinders the homophilic binding of NCAM between adjacent cells, effectively reducing cell-cell adhesion.[9] This "anti-adhesive" property is crucial for processes requiring cellular motility and structural reorganization, such as neuronal migration, axonal guidance during development, and synaptic plasticity in the adult brain.[9][13][14]

Receptor Masking and Unmasking

The terminal position of this compound allows them to mask underlying glycan epitopes, such as galactose or N-acetylgalactosamine residues.[1][15] This masking prevents the binding of other carbohydrate-binding proteins (lectins), like galectins, which can trigger processes such as apoptosis or inflammation.[16][17] The activity of sialidases (neuraminidases), enzymes that cleave sialic acid residues, can "unmask" these sites, creating a molecular switch that regulates cellular interactions.[1] For instance, the removal of α2,3-linked sialic acid is required to activate TrKA tyrosine kinase receptors, demonstrating that sialylation can functionally silence certain signaling pathways until a specific stimulus triggers desialylation.[1]

Sialic Acid in Pathophysiological Contexts

Oncology: A Hallmark of Malignancy

Aberrant sialylation is a well-established hallmark of cancer.[18][19] Cancer cells often exhibit hypersialylation, which contributes to tumor progression, metastasis, and immune evasion.[18][20]

-

Immune Evasion: Cancer cells exploit Siglec signaling to evade the immune system. By overexpressing sialylated ligands, they engage inhibitory Siglecs on immune cells like Natural Killer (NK) cells (via Siglec-7/9) and macrophages (via Siglec-10), suppressing their anti-tumor functions.[17][19] The interaction between CD24 (a highly sialylated protein on cancer cells) and Siglec-10 on macrophages is a prominent "don't eat me" signal.[17]

-

Metastasis: Increased sialylation, particularly the formation of sialyl-Lewis antigens (sLeA/sLeX), enhances the binding of cancer cells to selectins on endothelial cells, facilitating extravasation and metastasis.[21] Hypersialylation of integrins can also alter adhesion to the extracellular matrix, promoting cell migration.[18][21]

-

Apoptosis Resistance: Sialylation of death receptors, such as Fas receptor (FasR) and TNF receptor 1 (TNFR1), by the sialyltransferase ST6Gal-I can block receptor internalization and the formation of the death-inducing signaling complex (DISC), thereby protecting cancer cells from apoptosis.[17][19]

Neurobiology: Regulating Neural Plasticity and Function

This compound, in the form of both PSA and gangliosides, are exceptionally abundant in the brain and are essential for nervous system development and function.[22][12][23][24][25]

-

Synaptic Plasticity: As described earlier, PSA-NCAM is a key regulator of synaptic plasticity, including long-term potentiation (LTP), by modulating the physical space at the synapse.[11][14][26] Its expression is high during development and remains in adult brain regions undergoing continuous remodeling, such as the hippocampus.[9][13]

-

Neurotransmission: this compound on gangliosides, which are the most abundant sialoglycans in the brain, are believed to modulate synaptic transmission by regulating calcium ion concentrations at the synaptic cleft.[23][27][28] The negative charges of this compound can chelate Ca2+, influencing membrane permeability and neurotransmitter release.[27]

-

Synapse Targeting: The sialic acid moiety within the glycosylphosphatidylinositol (GPI) anchor of the cellular prion protein (PrPC) has been shown to act as a targeting signal, directing the protein to synapses.[29]

Quantitative Data in Sialic Acid Interactions

The affinity of Siglecs for their sialylated ligands is typically low, but this is compensated for by high avidity through multivalent interactions on the cell surface. Modifications to sialic acid ligands can dramatically increase binding affinity, a key area of interest for drug development.

| Receptor | Ligand | Binding Affinity (KD) | System/Context | Reference |

| Human CD22 (Siglec-2) | Neu5Acα(2-6)Gal | 281 ± 10 µM | B Cell Inhibition | [30] |

| Human CD22 (Siglec-2) | BPC-Neu5Ac | Sub-micromolar | Synthetic High-Affinity Ligand | [30] |

| Human CD22 (Siglec-2) | MPB-Neu5FAc | Sub-micromolar | Synthetic High-Affinity Ligand | [30] |

| General Lectins | Sialic Acid | Relatively Low Affinity | General Cancer Cell Interaction | [31] |

Experimental Protocols

Studying the role of this compound requires a specialized set of biochemical and cell-based assays.

Analysis and Quantification of this compound

Accurate quantification and linkage analysis of this compound are fundamental. A common workflow involves release, derivatization, and chromatographic separation coupled with sensitive detection.

Protocol: Quantification of this compound by LC-MS

-

Release of this compound: Glycoproteins in a purified sample or cell lysate are treated with a sialidase (neuraminidase) or mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) to cleave terminal this compound.

-

Purification: The released this compound are separated from proteins and other contaminants, often using a micro-spin column or filtration.

-

Derivatization: this compound are labeled with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts specifically with the α-keto acid group. This enhances detection sensitivity.

-

Chromatographic Separation: The DMB-labeled this compound are separated using reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography (LC).

-

Detection and Quantification: Detection is achieved via a fluorescence detector or by mass spectrometry (MS) for structural confirmation and quantification. A standard curve using known concentrations of sialic acid standards (e.g., Neu5Ac, Neu5Gc) is used for absolute quantification.

Identification of Sialic Acid-Binding Proteins

Advanced methods are required to identify protein interaction partners of this compound in their native cellular environment.

Protocol: Proximity Labeling using "POSE" (Protein Oxidation of Sialic Acid Environments)

This method maps the protein environment surrounding this compound in situ.[32][33]

-

Metabolic Labeling: Cells are cultured with an azide-modified sialic acid precursor (e.g., N-azidoacetylmannosamine, ManNAz), which is metabolically incorporated into cell surface sialoglycans as N-azidoacetyl sialic acid (SiaNAz).[32]

-

Probe Conjugation: A catalytic iron probe (e.g., FeBABE) is specifically conjugated to the azide (B81097) groups on the cell surface via click chemistry.[32]

-

Proximity Labeling: Cells are treated with hydrogen peroxide. The FeBABE probe catalyzes the localized formation of hydroxyl radicals, which oxidize amino acid residues on nearby proteins within a short radius.[32]

-

Proteomic Analysis: Cells are lysed, and proteins are digested into peptides. The oxidized peptides are identified and quantified using standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) proteomics workflows.

-

Data Analysis: Proteins showing significant oxidation are identified as being in the close proximity of this compound, representing potential binding partners or components of sialic acid-rich microdomains.[33]

Functional Assays

Protocol: Macrophage Phagocytosis Assay for Immune Evasion

This assay assesses the ability of sialylated cancer cells to inhibit phagocytosis by macrophages via Siglec engagement.

-

Cell Preparation:

-

Target Cells: Cancer cells are labeled with a fluorescent dye (e.g., Calcein-AM). A control group can be treated with sialidase to remove surface this compound.

-

Effector Cells: Macrophages (e.g., derived from human monocytes or a cell line like THP-1) are cultured and activated.

-

-

Co-culture: Labeled target cells are co-cultured with macrophages at a specific effector-to-target (E:T) ratio (e.g., 1:4) for 2-4 hours. To confirm Siglec involvement, a blocking antibody against a specific Siglec (e.g., anti-Siglec-10) can be added to the macrophages prior to co-culture.

-

Analysis: The percentage of macrophages that have engulfed fluorescent target cells is quantified using flow cytometry or fluorescence microscopy.

-

Interpretation: A lower percentage of phagocytosis in the presence of sialylated target cells compared to sialidase-treated cells indicates immune evasion. Reversal of this inhibition by a blocking antibody confirms the role of the specific Siglec.

Conclusion and Therapeutic Implications

This compound are not merely passive terminal decorations but are active participants in a sophisticated language of cell-cell communication that governs health and disease. Their roles in masking and unmasking cellular receptors, modulating adhesion, and serving as ligands for critical signaling pathways like the Siglec axis highlight their importance. The aberrant sialylation observed in cancer presents a rich landscape of therapeutic targets. Strategies aimed at inhibiting sialyltransferases, developing high-affinity Siglec antagonists, or using sialidase-conjugated antibodies to unmask cancer cells to the immune system are promising avenues for novel drug development.[2][19][34] Similarly, modulating PSA-NCAM interactions holds potential for promoting neural repair and regeneration. A deeper understanding of the "sialome" will continue to unlock new opportunities for therapeutic intervention across multiple disease areas.

References

- 1. This compound as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Siglecs as sensors of self in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 6. Siglecs Modulate Activities of Immune Cells Through Positive and Negative Regulation of ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Siglecs and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polysialic acid-neural cell adhesion molecule in brain plasticity: from synapses to integration of new neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polysialic Acid in Brain Development and Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sialic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Polysialic acid and activity-dependent synapse remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound in Molecular and Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sialic Acid [sigmaaldrich.com]

- 17. Insights into the role of sialylation in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]

- 19. Aberrant Sialylation in Cancer: Biomarker and Potential Target for Therapeutic Intervention? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. mdpi.com [mdpi.com]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sialic acid is an essential nutrient for brain development and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Interruption of ganglioside synthesis produces central nervous system degeneration and altered axon–glial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sialic Acid within the Glycosylphosphatidylinositol Anchor Targets the Cellular Prion Protein to Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Molecular Insights into the Engagement of High-Affinity Sialylated Ligands to Human CD22 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. New treatment shows promise in fighting common cancers | Health | laconiadailysun.com [laconiadailysun.com]

- 32. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 33. Identification of potential sialic acid binding proteins on cell membranes by proximity chemical labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 34. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]

An In-Depth Technical Guide to the Sialic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are terminally located on the glycan chains of glycoproteins and glycolipids. As the outermost residues of the cellular glycome, they are pivotal mediators of a vast array of physiological and pathological processes. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). The intricate enzymatic pathway responsible for its de novo biosynthesis is a critical area of study, offering profound insights into cell biology and providing novel targets for therapeutic intervention in diseases ranging from cancer to rare genetic disorders. This guide provides a comprehensive technical overview of the core sialic acid biosynthesis pathway, detailing its enzymatic steps, regulatory mechanisms, and the experimental protocols to study them.

The Core Biosynthetic Pathway of N-Acetylneuraminic Acid (Neu5Ac)

The de novo synthesis of Neu5Ac is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus of the cell. It begins with the hexosamine biosynthetic pathway product, UDP-N-acetylglucosamine (UDP-GlcNAc), and culminates in the production of the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), ready for incorporation into glycoconjugates in the Golgi apparatus.

The central enzymatic players in this pathway are:

-

UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE): A bifunctional enzyme that catalyzes the first two committed steps.

-

N-acetylneuraminate synthase (NANS): Also known as sialic acid synthase.

-

N-acylneuraminate-9-phosphatase (NANP): A phosphatase that acts on the product of NANS.

-

CMP-sialic acid synthetase (CMAS): The enzyme responsible for activating sialic acid.

The pathway can be visualized as a linear progression of enzymatic reactions leading to the final activated sugar nucleotide.

Quantitative Data on Pathway Enzymes

Understanding the kinetic properties of the enzymes in the sialic acid biosynthesis pathway is crucial for predicting metabolic flux and identifying potential bottlenecks. The following table summarizes available kinetic data for the human enzymes. It is important to note that kinetic parameters can vary depending on the experimental conditions.

| Enzyme | Substrate | Km | Vmax | Source |

| GNE (Epimerase) | UDP-GlcNAc | Data not available | Data not available | |

| GNE (Kinase) | N-acetylmannosamine (ManNAc) | 0.30 ± 0.01 mM | 497 ± 7 µmol/min/mg | [1] |

| ATP | 0.7 mM | 497 ± 7 µmol/min/mg | [1] | |

| NANS | N-acetylmannosamine-6-phosphate (ManNAc-6-P) | 35 µM | Data not available | [2] |

| Phosphoenolpyruvate (PEP) | 100 µM | Data not available | [2] | |

| NANP | N-acylneuraminate-9-phosphate | Data not available | Data not available | |

| CMAS | N-acetylneuraminic acid (Neu5Ac) | 410 µM | 3.4-3.6 µmol/min/mg | [3] |

| CTP | 450 µM | 3.4-3.6 µmol/min/mg | [3] |

Regulation of the Sialic Acid Biosynthesis Pathway

The biosynthesis of this compound is a tightly regulated process to meet the cell's metabolic needs while preventing wasteful overproduction. Regulation occurs at multiple levels, including allosteric feedback inhibition, transcriptional control, and post-translational modifications.

Allosteric Feedback Inhibition

The key regulatory point in the pathway is the allosteric feedback inhibition of the GNE epimerase activity by the final product, CMP-Neu5Ac.[4] This ensures that when the cellular pool of activated sialic acid is sufficient, the entry of new substrates into the pathway is downregulated.

Transcriptional Regulation

The expression of the genes encoding the sialic acid biosynthesis enzymes is subject to transcriptional control, allowing the cell to adapt to long-term changes in demand for sialylation. While the specific transcription factors for all genes are not fully elucidated, signaling pathways known to influence gene expression, such as the PI3K-Akt and MAPK pathways, are implicated in regulating the expression of these enzymes. For instance, the PI3K-Akt pathway is a central regulator of gene expression and could potentially influence the transcription of GNE, NANS, and CMAS in response to growth factor signaling.[5][6]

Post-Translational Modifications

Post-translational modifications of the biosynthetic enzymes provide another layer of rapid and reversible regulation.

-

O-GlcNAcylation: The bifunctional enzyme GNE can be modified by O-linked N-acetylglucosamine (O-GlcNAc).[4] This modification is sensitive to the cellular nutrient status and has been shown to disrupt GNE enzyme activity, suggesting a mechanism for integrating sialic acid biosynthesis with the overall metabolic state of the cell.

-

Phosphorylation: Phosphorylation is a common regulatory mechanism for enzymes. While specific phosphorylation sites and their functional consequences on all enzymes in the sialic acid pathway are not fully characterized, it is known that the PI3K-Akt and MAPK signaling pathways, which are major regulators of cellular processes, involve kinase cascades that could phosphorylate and thereby modulate the activity of GNE, NANS, or CMAS.

-

Ubiquitination: The ubiquitin-proteasome system is responsible for the targeted degradation of proteins.[7][8] Enzymes of the sialic acid biosynthesis pathway are likely subject to ubiquitination, which would control their cellular half-life and abundance. The E3 ubiquitin ligases responsible for targeting these enzymes for degradation represent a potential point of regulation.

Experimental Protocols

Detailed and validated protocols are essential for the accurate study of the sialic acid biosynthesis pathway.

Enzyme Activity Assays

1. UDP-GlcNAc 2-epimerase/N-acetylmannosamine Kinase (GNE) Activity Assay [9]

This protocol describes a two-step assay to measure both enzymatic activities of the bifunctional GNE protein. The epimerase activity is determined by measuring the formation of ManNAc, and the kinase activity is measured in a coupled enzyme assay.

-

Epimerase Activity Assay (Morgan-Elson Method):

-

Reaction Mixture: Prepare a reaction mixture containing purified GNE, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM Na₂HPO₄ (pH 7.5).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by heating at 100°C for 1 minute.

-

Quantification of ManNAc:

-

Add 0.8 M potassium borate (B1201080) (pH 9.1) to the reaction mixture.

-

Incubate at 100°C for 3 minutes.

-

Cool to room temperature and add p-dimethylaminobenzaldehyde solution.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 585 nm.

-

Calculate the amount of ManNAc produced using a standard curve.

-

-

-

Kinase Activity Assay (Enzyme-Coupled Assay):

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing purified GNE, 10 mM MgCl₂, 5 mM ManNAc, 10 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 4 units of pyruvate (B1213749) kinase, and 4 units of lactate (B86563) dehydrogenase in 60 mM Tris-HCl (pH 8.1).

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the rate of ADP formation, which is stoichiometric to the phosphorylation of ManNAc.

-

2. N-acetylneuraminate Synthase (NANS) Activity Assay [10]

This protocol measures the activity of NANS by quantifying the amount of Neu5Ac-9-P produced, which is subsequently dephosphorylated and derivatized for HPLC analysis.

-

Reaction Mixture: Prepare a 25 µL reaction mixture containing purified NANS, 1.0 mM ManNAc-6-P, 1 mM PEP, 10 mM MgCl₂, 15 mM dithiothreitol, and 1 mM Na₃VO₄ (phosphatase inhibitor) in 50 mM Tris-HCl (pH 8.0).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Dephosphorylation: Add 25 µL of alkaline phosphatase (50 units) in 100 mM NaOH-glycine (pH 10.0) and incubate at 37°C for 3 hours.

-

Precipitation: Add 150 µL of chilled ethanol (B145695) (99.5%), mix well, and keep at -30°C for 30 minutes.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.

-

Derivatization: Dry the supernatant and derivatize the resulting Neu5Ac with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

-

HPLC Analysis: Analyze the DMB-derivatized this compound by fluorometric HPLC using a TSK gel ODS-120T column.

3. N-acylneuraminate-9-phosphatase (NANP) Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified NANP and its substrate, N-acylneuraminate-9-phosphate, in a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl₂.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution, such as an EDTA solution.

-

Phosphate (B84403) Detection: Add Malachite Green reagent to the reaction mixture.

-

Measurement: After color development, measure the absorbance at approximately 620-640 nm.

-

Calculation: Quantify the amount of phosphate released using a standard curve prepared with a phosphate standard.

4. CMP-sialic acid synthetase (CMAS) Activity Assay

This assay quantifies CMAS activity by measuring the formation of CMP-Neu5Ac via HPLC.

-

Reaction Mixture: Prepare a 25 µL reaction mixture containing purified CMAS, 1.0 mM Neu5Ac, 2-5.0 mM CTP, 20 mM MgCl₂, and 0.1 mM Na₃VO₄ in 100 mM Tris-HCl.

-

Incubation: Incubate at 25°C or 37°C for 1 hour.

-

Termination and Dephosphorylation: Stop the reaction by adding 25 µL of alkaline phosphatase (32 units) in 200 mM NaOH-glycine (pH 10.0) and incubate at 37°C for 3 hours to remove unreacted CTP.

-

Precipitation: Add 150 µL of chilled ethanol (99.5%) and incubate at -30°C for 30 minutes.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.

-

HPLC Analysis: Quantify the amount of CMP-Neu5Ac in the supernatant using an HPLC system with a resource Q column, eluting with a linear gradient of NaCl in Tris-HCl buffer (pH 8.0) and monitoring absorbance at 271 nm.

Quantification of this compound

1. Reverse-Phase Ion-Pairing High-Performance Liquid Chromatography (HPLC-UV) [9]

This method allows for the quantification of Neu5Ac in biological samples.

-

Sample Preparation:

-

Release of this compound: Hydrolyze the glycoprotein (B1211001) samples with 2 M acetic acid at 80°C for 3 hours to release this compound.

-

Derivatization (Optional but Recommended): Derivatize the released this compound with a fluorescent tag such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) for enhanced sensitivity.

-

Purification: Purify the derivatized or underivatized this compound using a suitable solid-phase extraction (SPE) method.

-

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: An isocratic mobile phase containing an ion-pairing agent like triisopropanolamine (B86542) in a buffer solution.

-

Detection: Monitor the elution profile using a UV detector (for underivatized this compound) or a fluorescence detector (for DMB-derivatized this compound).

-

Quantification: Quantify the sialic acid concentration by comparing the peak area to a standard curve of known concentrations.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) [11][12]

LC-MS provides high sensitivity and specificity for the quantification and identification of different sialic acid species.

-

Sample Preparation:

-

Release of this compound: Enzymatically release this compound from glycoproteins using a broad-spectrum neuraminidase or through mild acid hydrolysis.

-

Derivatization (Optional): For enhanced sensitivity and to stabilize the sialic acid, derivatization with DMB can be performed.

-

Purification: Purify the released this compound using SPE.

-

-

LC-MS Analysis:

-

Chromatography: Separate the this compound using a reverse-phase or HILIC column coupled to the mass spectrometer.

-

Mass Spectrometry: Operate the mass spectrometer in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) for targeted quantification.

-

Quantification: Use an internal standard (e.g., a stable isotope-labeled sialic acid) for accurate quantification.

-

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Aberrant O-GlcNAcylation disrupts GNE enzyme activity in GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards Targeting PI3K-Dependent Regulation of Gene Expression in Brain Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 8. youtube.com [youtube.com]

- 9. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity of N-acylneuraminate-9-phosphatase (NANP) is not essential for de novo sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Sialic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, occupy the terminal positions of glycan chains on glycoproteins and glycolipids. Their discovery over 80 years ago marked a pivotal moment in glycobiology, unveiling a class of molecules that are central to a vast array of physiological and pathological processes. From mediating cell-cell interactions and modulating the immune system to serving as receptors for pathogens, the influence of this compound is profound and far-reaching. This technical guide provides a comprehensive overview of the history of sialic acid research, from its initial discovery to our current understanding of its multifaceted roles. It details key experimental protocols for the isolation, purification, and analysis of this compound, presents quantitative data on their distribution and interactions, and illustrates their involvement in critical signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this fascinating and functionally significant class of molecules.

A Historical Journey: The Unveiling of Sialic Acid

The story of sialic acid begins in the 1930s and 1940s with the independent work of two pioneering scientists. In 1936, Gunnar Blix, a Swedish biochemist, isolated a novel acidic substance from bovine submaxillary mucin, which he termed "sialic acid" from the Greek word "sialon" for saliva.[1][2][3] Around the same time, Ernst Klenk in Germany isolated a similar acidic sugar from the brain lipids of patients with Tay-Sachs disease, naming it "neuraminic acid".[3] It was later established that these were related compounds, and in 1957, Blix, Klenk, and Alfred Gottschalk proposed the unifying nomenclature that we use today, with "sialic acid" as the family name for all N- and O-substituted derivatives of neuraminic acid.[4]

The early research was characterized by the meticulous and challenging work of isolating and characterizing these novel molecules from complex biological sources. The development of new analytical techniques, such as paper chromatography, was instrumental in separating and identifying different forms of sialic acid.[1]

A significant breakthrough in understanding the biological relevance of sialic acid came with the discovery of its role in influenza virus infection. Researchers found that the "receptor-destroying enzyme" of the influenza virus was, in fact, a sialidase, an enzyme that cleaves sialic acid residues from cell surface glycans.[5] This established for the first time a direct link between a specific carbohydrate and a pathogenic process, opening up a new field of investigation into the role of glycans in host-pathogen interactions.[6][7]

Subsequent decades of research, spearheaded by scientists like Roland Schauer, led to the identification of a vast diversity of sialic acid structures, with over 50 different derivatives now known.[3][8] This structural diversity, arising from modifications such as acetylation and hydroxylation, contributes to the remarkable functional versatility of this compound.[8]

Quantitative Insights into the World of this compound

The distribution and abundance of different sialic acid forms, as well as the binding affinities of the proteins that recognize them, are critical determinants of their biological functions. This section provides a summary of key quantitative data in a structured tabular format.

Table 1: Distribution of Neu5Ac and Neu5Gc in Various Human Tissues

| Tissue | Neu5Ac (% of total sialic acid) | Neu5Gc (% of total sialic acid) | Reference |

| Brain | >99 | <1 | [9] |

| Heart | ~98 | ~2 | [10] |

| Lung | ~95 | ~5 | [7] |

| Liver | ~99 | ~1 | [10] |

| Kidney | ~97 | ~3 | [10] |

| Spleen | ~90 | ~10 | [10] |

| Throat Cancer Tissue | ~97.8 | ~0.035 | [11] |

| Lymph Nodes (throat cancer adjacent) | ~97.8 | ~0.015 | [11] |

Note: Humans are genetically unable to synthesize Neu5Gc due to a mutation in the CMAH gene. The low levels of Neu5Gc detected in human tissues are thought to be incorporated from dietary sources, such as red meat.[12]

Table 2: Relative Abundance of Neu5Ac and Neu5Gc in Common Mammalian Cell Lines

| Cell Line | Origin | Neu5Ac (% of total sialic acid) | Neu5Gc (% of total sialic acid) | Reference |

| CHO (Chinese Hamster Ovary) | Hamster Ovary | Variable | Variable | |

| HEK293 (Human Embryonic Kidney) | Human Kidney | >99 | <1 | [13] |

| MDCK (Madin-Darby Canine Kidney) | Dog Kidney | >99 | <1 | [14] |

| NS0 (Murine Myeloma) | Mouse Myeloma | Variable | Variable | [15] |

| MCF7 (Human Breast Cancer) | Human Breast | >99 | <1 | |

| CMAH-transfected MCF7 | Human Breast | ~48 | ~52 | [2] |

Table 3: Binding Affinities (Kd) of Selected Siglecs for Sialylated Ligands

| Siglec | Ligand | Kd (µM) | Reference |

| Siglec-1 (Sialoadhesin) | Neu5Acα2-3Galβ1-4GlcNAc | ~2800 (as Neu5AcαOMe) | [16] |

| Siglec-2 (CD22) | Neu5Acα2-6Galβ1-4GlcNAc | ~100-300 | [17] |

| Siglec-4 (MAG) | Neu5Acα2-3Galβ1-3GalNAc | ~500 | [16] |

| Siglec-9 | α2,6-sialyllactosamine | 285 ± 64 | [6] |

| Siglec-15 | α2,6-sialyllactosamine | 469 ± 77 | [6] |

Table 4: Kinetic Parameters of a Human Sialyltransferase

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| ST8SiaIII | CMP-Neu5Ac | 0.23 ± 0.03 | 0.14 ± 0.01 | 0.61 | [18] |

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.[19][20]

Key Experimental Protocols in Sialic Acid Research

The study of this compound relies on a variety of specialized techniques. This section provides detailed methodologies for three fundamental experimental procedures.

Protocol for the Release of this compound from Glycoproteins by Mild Acid Hydrolysis

This method is used to cleave sialic acid residues from the glycan chains of glycoproteins for subsequent analysis.

Materials:

-

Glycoprotein (B1211001) sample

-

2 M Acetic acid

-

Heating block or water bath at 80°C

-

Microcentrifuge tubes

-

pH meter or pH paper

-

Neutralization solution (e.g., 2 M NH4OH)

-

Centrifugal filter units (e.g., 3 kDa MWCO)

Procedure:

-

Sample Preparation: Dissolve the glycoprotein sample in water or a suitable buffer to a known concentration.

-

Acid Hydrolysis: Add an equal volume of 2 M acetic acid to the sample in a microcentrifuge tube. For example, mix 50 µL of sample with 50 µL of 2 M acetic acid.

-

Incubation: Tightly cap the tube and incubate at 80°C for 2 hours in a heating block or water bath. This condition is optimized to release this compound with minimal degradation of other monosaccharides.

-

Cooling: After incubation, cool the sample to room temperature.

-

Neutralization: Carefully neutralize the sample to pH 7.0 by adding a neutralization solution (e.g., 2 M NH4OH) dropwise while monitoring the pH.

-

Separation of Released this compound: To separate the released this compound from the larger glycoprotein backbone, use a centrifugal filter unit (e.g., 3 kDa MWCO).

-

Add the neutralized sample to the filter unit.

-

Centrifuge according to the manufacturer's instructions.

-

The released this compound will be in the filtrate (the solution that passes through the membrane).

-

-

Storage: The filtrate containing the released this compound can be stored at -20°C for further analysis.

Protocol for the Analysis of this compound by HPLC with Fluorescence Detection (DMB Labeling)

This highly sensitive method is used for the quantification of this compound after their release from glycoconjugates. The method involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts specifically with the α-keto acid group of this compound to form a fluorescent product.[21][22][23][24][25][26]

Materials:

-

Released sialic acid sample (from Protocol 3.1)

-

Sialic acid standards (e.g., Neu5Ac, Neu5Gc)

-

DMB labeling reagent (containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in a buffered solution)

-

Heating block or water bath at 50°C

-

HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)

-

Reversed-phase C18 HPLC column

-

Mobile phase solvents (e.g., Acetonitrile (B52724), Methanol, Water)

Procedure:

-

Standard Curve Preparation: Prepare a series of sialic acid standards of known concentrations (e.g., 0, 10, 25, 50, 100 pmol).

-

DMB Labeling:

-

To 10 µL of each standard and sample in a microcentrifuge tube, add 10 µL of the DMB labeling reagent.

-

Mix thoroughly and incubate at 50°C for 2.5 to 3 hours in the dark.

-

-

Termination of Reaction: Stop the reaction by placing the tubes on ice.

-

HPLC Analysis:

-

Inject a defined volume (e.g., 10 µL) of the DMB-labeled standards and samples onto the reversed-phase C18 HPLC column.

-

Elute the labeled this compound using an appropriate gradient of the mobile phase solvents. A typical gradient might be an increasing concentration of acetonitrile in water.

-

Detect the fluorescently labeled this compound using a fluorescence detector set to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.

-

-

Quantification:

-

Identify the peaks corresponding to different this compound in the samples by comparing their retention times to those of the standards.

-

Quantify the amount of each sialic acid in the samples by integrating the peak areas and comparing them to the standard curve generated from the sialic acid standards.

-

Protocol for the Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of different sialic acid derivatives, including various O-acetylated forms. This protocol involves derivatization to make the this compound volatile for gas chromatography.[5][27][28][29]

Materials:

-

Released and purified sialic acid sample

-

Methanol

-

Acetyl chloride or methanolic HCl

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or for heptafluorobutyrate derivatives, heptafluorobutyric anhydride)

-

Heating block

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Methanolysis: To the dried sialic acid sample, add 200 µL of 0.5 M methanolic HCl (prepared by adding acetyl chloride to cold methanol).

-

Incubation: Heat the sample at 80°C for 1 hour to convert the this compound to their methyl esters.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Derivatization (Permethylation as an example):

-

Add 50 µL of a permethylation reagent (e.g., a mixture of DMSO, iodomethane, and a strong base) to the dried sample.[27]

-

Incubate at room temperature for 30 minutes.

-

-

Extraction: Quench the reaction and extract the permethylated this compound into an organic solvent (e.g., dichloromethane).

-

Drying and Reconstitution: Evaporate the organic solvent and reconstitute the sample in a small volume of a suitable solvent (e.g., hexane) for injection into the GC-MS.

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the different sialic acid derivatives on the capillary column using a temperature gradient.

-

The separated compounds are then introduced into the mass spectrometer for ionization and detection.

-

-

Data Analysis: Identify the different sialic acid derivatives based on their retention times and mass spectra, which provide a unique fragmentation pattern for each compound.

Visualizing the Intricate World of Sialic Acid

Diagrams are essential tools for understanding the complex relationships and processes in which this compound are involved. This section provides Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway, a typical experimental workflow, and a pathogenic process.

Siglec-Mediated Inhibitory Signaling Pathway

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins that recognize sialic acid and play crucial roles in regulating immune responses. Many Siglecs are inhibitory receptors that, upon binding to sialylated ligands, initiate a signaling cascade that dampens immune cell activation.[1][30][31][32]

Caption: A simplified diagram of the Siglec-mediated inhibitory signaling pathway.

Experimental Workflow for Sialic Acid Analysis

This workflow outlines the key steps involved in the analysis of this compound from a biological sample, from initial release to final quantification.

Caption: A general experimental workflow for the analysis of this compound.

Role of Sialic Acid in Bacterial Meningitis Pathogenesis

Certain pathogenic bacteria, such as Neisseria meningitidis, express sialic acid on their capsular polysaccharides. This molecular mimicry allows the bacteria to evade the host's immune system.[33][34][35][36][37]

Caption: The role of the sialic acid capsule in the pathogenesis of bacterial meningitis.

Conclusion and Future Perspectives

From its humble beginnings as an unknown acidic substance in saliva and brain tissue, sialic acid has emerged as a central player in a remarkable range of biological phenomena. The historical journey of sialic acid research is a testament to the power of curiosity-driven science and the development of innovative analytical techniques. The quantitative data presented in this guide underscore the precise regulation of sialic acid expression and recognition, while the detailed experimental protocols provide a practical foundation for researchers entering this field. The illustrative diagrams of key pathways highlight the intricate molecular mechanisms through which this compound exert their influence.

The future of sialic acid research is bright, with many exciting avenues to explore. The development of more sophisticated analytical tools will undoubtedly reveal even greater structural and functional diversity within the sialome. A deeper understanding of the roles of specific sialic acid modifications in health and disease will pave the way for novel diagnostic and therapeutic strategies. For instance, targeting the sialic acid-Siglec axis holds immense promise for the development of new immunotherapies for cancer and autoimmune diseases.[30][36] Furthermore, elucidating the mechanisms by which pathogens exploit sialic acid biology will be crucial for designing new antimicrobial and antiviral agents. As we continue to unravel the complexities of the "sugar code," sialic acid will undoubtedly remain at the forefront of glycobiology research, offering new insights into the fundamental processes of life and new opportunities to improve human health.

References

- 1. Siglecs and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sialic acid tissue distribution and influenza virus tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Siglec Ligands [mdpi.com]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Wild and domestic animals variably display Neu5Ac and Neu5Gc this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue distribution of human and avian type sialic acid influenza virus receptors in domestic cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Multivalent Ligands for Siglecs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. biorxiv.org [biorxiv.org]

- 21. lcms.cz [lcms.cz]

- 22. agilent.com [agilent.com]

- 23. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]

- 24. researchgate.net [researchgate.net]

- 25. agilent.com [agilent.com]

- 26. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 27. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Targeted analysis of permethylated N-glycans using MRM/PRM approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. This compound siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Biological functions of sialic acid as a component of bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 34. UpToDate 2018 [doctorabad.com]

- 35. Sialic acid of group B Neisseria meningitidis regulates alternative complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Sialic acid mediated mechanical activation of β2 adrenergic receptors by bacterial pili - PMC [pmc.ncbi.nlm.nih.gov]

- 37. emedicine.medscape.com [emedicine.medscape.com]

The Expansive World of Sialic Acids: A Technical Guide to Structural Diversity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, a diverse family of nine-carbon α-keto acids, occupy the terminal positions of glycan chains on glycoproteins and glycolipids. This strategic location places them at the forefront of cellular communication, mediating a vast array of physiological and pathological processes. Their structural diversity, arising from a variety of modifications to the core neuraminic acid structure, underpins their functional versatility. This technical guide provides an in-depth exploration of the structural heterogeneity of the sialic acid family, details key experimental protocols for their characterization, and visualizes their involvement in critical signaling pathways.

The Core of Diversity: Sialic Acid Structures

The sialic acid family is built upon a nine-carbon backbone of neuraminic acid (Neu). However, neuraminic acid itself is rarely found in nature. Instead, the core structures are typically N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN).[1] From these foundational structures, a remarkable diversity is generated through a series of modifications, primarily O-acetylation, methylation, sulfation, lactylation, and phosphorylation at various positions.[2][3]

The most common modifications occur at the hydroxyl groups of carbons 4, 7, 8, and 9.[2] This combinatorial explosion of core structures and modifications leads to over 50 different known sialic acid variants, each with the potential for distinct biological activities.[3]

Further complexity is introduced by the nature of the glycosidic linkage that connects the sialic acid to the underlying glycan chain. The most common linkages are α2,3- or α2,6- to galactose (Gal) and α2,6- to N-acetylgalactosamine (GalNAc).[1] These linkages are not trivial decorations; they dictate the conformation of the glycan and are specifically recognized by different sialic acid-binding proteins.

Quantitative Distribution of Sialic Acid Forms

The expression of different sialic acid forms is tightly regulated and varies significantly across species, tissues, and even cell types. This differential expression is a key determinant of biological function and disease susceptibility.

Neu5Ac vs. Neu5Gc Distribution

Humans are genetically incapable of synthesizing Neu5Gc due to an inactivating mutation in the CMAH gene, which encodes the hydroxylase that converts CMP-Neu5Ac to CMP-Neu5Gc.[4] Therefore, Neu5Ac is the predominant sialic acid in humans. While trace amounts of Neu5Gc can be found in human tissues, they are derived from dietary sources such as red meat.[4] In contrast, Neu5Gc is a major sialic acid in many other mammals.[4]

| Species/Tissue | Predominant Sialic Acid | Neu5Gc Percentage of Total Sialic Acid | Reference |

| Human (most tissues) | Neu5Ac | < 1% | [4] |

| Chimpanzee (various tissues) | Neu5Ac and Neu5Gc | ~50% | [4] |

| Pig (various tissues) | Neu5Ac and Neu5Gc | 26.48% (Pork) | [5] |

| Lamb | Neu5Ac and Neu5Gc | 36.08% | [5] |

| Beef | Neu5Ac and Neu5Gc | 28.40% | [5] |

| Mouse (Erythrocytes) | Neu5Ac and Neu5Gc | ~45% (O-acetylated forms) | [6] |

| Human Throat Cancer | Neu5Ac | 0.035% | [1] |

O-Acetylation Patterns

O-acetylation is a common modification that can significantly impact sialic acid recognition and function. The patterns of O-acetylation are also tissue- and cell-type specific.

| Cell Line/Tissue | Predominant O-Acetylated Form | Relative Abundance | Reference |

| Human Blood | Neu5,9Ac2 | 84.8 ± 3.0% of mono-O-acetylated species | [7] |

| Zebrafish Blood | Neu5,9Ac2 | 78.6 ± 7.9% of mono-O-acetylated species | [7] |

| Human Cell Lines (HEK-293, A549) | 7,9-O-Ac and 9-O-Ac | 1-2% of total sialic acid | [6] |

| Equine Cell Line (NBL-6) | 4-O-Ac, 7,9-O-Ac, and 9-O-Ac | 10-30% of cells positive for 4-O-Ac | [8] |

| Myozyme (recombinant protein) | 7- and 9-O-mono- and 7,9-di-O-acetylated Neu5Ac | ~15% of sialylated N-glycans | [9] |

Experimental Protocols for Sialic Acid Analysis

The accurate characterization of sialic acid diversity requires a suite of sophisticated analytical techniques. Here, we provide detailed methodologies for three key experimental approaches.

High-Performance Liquid Chromatography (HPLC) for Sialic Acid Quantification

HPLC coupled with fluorescence detection is a widely used method for the quantification of different sialic acid species. This method typically involves the release of this compound from glycoconjugates, derivatization with a fluorescent tag, and separation by reverse-phase HPLC.

Protocol: Release and DMB Derivatization of this compound for HPLC Analysis

-

Release of this compound:

-

To 5-200 µg of glycoprotein (B1211001) sample, add 2 M acetic acid to a final volume of 100 µL.

-

Incubate the sample at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the this compound.

-

Dry the sample completely using a centrifugal evaporator.

-

-

DMB (1,2-diamino-4,5-methylenedioxybenzene) Derivatization:

-

Prepare the DMB labeling solution:

-

Dissolve 0.7 mg of DMB dihydrochloride (B599025) in a mixture of 436 µL of water, 38 µL of glacial acetic acid, and 26 µL of 2-mercaptoethanol.

-

Add 4 mg of sodium hydrosulfite to 440 µL of the above solution and mix.

-

-

Add 20 µL of the DMB labeling solution to the dried sialic acid sample.

-

Incubate the reaction mixture in the dark at 50°C for 3 hours.

-

Stop the reaction by adding 480 µL of water.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) and water with a small amount of formic acid) to separate the different DMB-labeled this compound.

-

Detect the separated this compound using a fluorescence detector (excitation ~373 nm, emission ~448 nm).

-

Quantify the different sialic acid species by comparing their peak areas to those of known standards.[10]

-

MALDI-TOF Mass Spectrometry for Sialic Acid Profiling

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for the rapid and sensitive analysis of sialylated glycans.

Protocol: MALDI-TOF MS Analysis of Sialylated Glycans

-

Sample Preparation (Dried-Droplet Method):

-

Prepare a matrix solution of 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile and 20 mM ammonium (B1175870) citrate. For neutral glycans, 2,5-DHB in acetonitrile/water can be used.

-

Mix 1 µL of the glycan sample (approximately 10 pmol/µL) with 3 µL of the matrix solution.

-

Spot 1.5 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in either positive or negative ion mode, depending on the nature of the glycans. Acidic glycans are often analyzed in negative ion mode.

-

The mass-to-charge ratio (m/z) of the detected ions corresponds to the molecular weight of the glycans, allowing for the determination of their composition, including the number and type of sialic acid residues.

-

-

Linkage-Specific Derivatization (Optional):

-

To differentiate between α2,3- and α2,6-linked this compound, a two-step derivatization can be performed prior to MS analysis. This involves an ethyl esterification step followed by amidation, which results in a mass difference between the two linkage isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information about this compound, including their anomeric configuration, linkage positions, and conformation. Two-dimensional NMR experiments are particularly powerful for resolving complex structures.

Protocol: 2D-NMR Analysis of Sialylated Glycans

-

Sample Preparation:

-

Dissolve 1-10 mg of the purified sialylated glycan in 0.5 mL of D₂O (99.9%).

-

Lyophilize the sample and redissolve in D₂O to remove any exchangeable protons.

-

Transfer the final sample to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum to assess the overall purity and complexity of the sample.

-

Acquire a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of protons with their directly attached carbons, providing a unique fingerprint for each sugar residue.

-

Acquire a two-dimensional ¹H-¹H Total Correlation Spectroscopy (TOCSY) spectrum to identify all the protons within a single sugar residue.

-

Acquire a two-dimensional ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space interactions between protons on adjacent sugar residues, which is crucial for determining the glycosidic linkage positions and the sequence of the glycan chain.

-

-

Data Analysis:

-

Process the NMR data using appropriate software.

-

Assign the chemical shifts of the protons and carbons for each sugar residue by analyzing the correlation peaks in the 2D spectra.

-

Determine the anomeric configuration (α or β) based on the coupling constants of the anomeric protons.

-

Identify the glycosidic linkage positions by observing NOE cross-peaks between the anomeric proton of one residue and a proton on the linked carbon of the adjacent residue.

-

This compound in Cellular Signaling

This compound play a pivotal role in cell signaling, primarily through their interactions with a family of sialic acid-binding immunoglobulin-like lectins (Siglecs). Siglecs are transmembrane proteins expressed on various immune cells and in the nervous system. They recognize specific sialic acid structures and linkages, and upon binding, can initiate either activating or inhibitory signaling cascades.

Siglec-Mediated Signaling Pathways

Most Siglecs have intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). When a sialylated ligand binds to the extracellular domain of an inhibitory Siglec, the ITIMs become phosphorylated. This phosphorylation creates a docking site for Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. These phosphatases then dephosphorylate downstream signaling molecules, leading to the dampening of cellular activation.

Conversely, some Siglecs lack ITIMs and instead associate with adaptor proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as DAP12. Ligand binding to these activating Siglecs leads to the phosphorylation of ITAMs and the recruitment of protein tyrosine kinases, initiating a signaling cascade that promotes cellular activation.

Experimental Workflow for Sialic Acid Analysis

The comprehensive analysis of this compound from biological samples follows a multi-step workflow, from sample preparation to data analysis.

Conclusion

The structural diversity of the sialic acid family is a testament to the complexity and elegance of glycosylation. This diversity is not random but is instead a highly regulated mechanism for fine-tuning a vast range of biological processes. For researchers, scientists, and drug development professionals, a deep understanding of this diversity and the analytical tools to interrogate it is paramount. As our ability to characterize the "sialome" continues to improve, so too will our understanding of its role in health and disease, opening new avenues for diagnostics and therapeutic intervention. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for navigating the intricate world of sialic acid biology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Expression of 9-O- and 7,9-O-Acetyl Modified Sialic Acid in Cells and Their Effects on Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. Distribution of O-Acetylated this compound among Target Host Tissues for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]

An In-depth Technical Guide to Sialic Acid Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. In mammalian cells, the most common sialic acid is N-acetylneuraminic acid (Neu5Ac). Due to their terminal location and negative charge, this compound play critical roles in a vast array of biological processes, including cell-cell recognition, cell adhesion, signaling, and pathogen interactions. Aberrant sialylation is a hallmark of several diseases, most notably cancer, where it is associated with metastasis, immune evasion, and therapeutic resistance. A thorough understanding of sialic acid metabolism is therefore crucial for the development of novel diagnostics and therapeutics. This guide provides a detailed overview of the core metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of sialic acid metabolism in mammalian cells.

Core Metabolic Pathways

The metabolism of sialic acid in mammalian cells can be divided into four main stages: biosynthesis, activation, transfer, and degradation/recycling.

-

Biosynthesis of Sialic Acid: The de novo synthesis of Neu5Ac occurs in the cytoplasm through a series of enzymatic reactions. The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetylmannosamine (ManNAc). ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently condensed with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac-9-phosphate. Finally, dephosphorylation yields Neu5Ac.

-

Activation: Before it can be incorporated into glycans, sialic acid must be activated. This occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-sialic acid (CMP-Neu5Ac), the high-energy donor substrate for sialyltransferases.

-

Transfer to Glycans: CMP-Neu5Ac is transported from the nucleus to the Golgi apparatus. Within the Golgi, a family of enzymes called sialyltransferases (STs) transfer the sialic acid moiety from CMP-Neu5Ac to the terminal positions of N-glycans, O-glycans, and glycolipids. These enzymes exhibit specificity for the underlying glycan acceptor and the linkage they form (α2,3-, α2,6-, or α2,8-).

-

Degradation and Recycling: Sialoglycoconjugates can be degraded in lysosomes or at the cell surface by sialidases (also known as neuraminidases), which cleave terminal sialic acid residues. The released free sialic acid can be transported out of the cell or salvaged for re-activation and re-utilization in the sialylation pathway.

Key Enzymes in Sialic Acid Metabolism

The flux through the sialic acid metabolic pathway is tightly regulated by the coordinated action of several key enzymes.

UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE)

GNE is the bifunctional, rate-limiting enzyme in the de novo biosynthesis of sialic acid.[1][2] It possesses two distinct enzymatic activities:

-

UDP-GlcNAc 2-epimerase activity: Catalyzes the conversion of UDP-GlcNAc to ManNAc.[3]

-

ManNAc kinase activity: Phosphorylates ManNAc to form ManNAc-6-phosphate.[3]

The epimerase activity of GNE is allosterically inhibited by CMP-Neu5Ac, the end product of the pathway, creating a negative feedback loop that regulates sialic acid production.[1][4]

CMP-Sialic Acid Synthetase (CMAS)

CMAS is responsible for the activation of sialic acid by catalyzing the formation of CMP-Neu5Ac from Neu5Ac and CTP. This reaction is essential for all subsequent sialylation events. In vertebrates, CMAS is predominantly localized to the nucleus.

Sialyltransferases (STs)

Sialyltransferases are a large family of glycosyltransferases located in the Golgi apparatus that are responsible for transferring sialic acid from CMP-Neu5Ac to acceptor glycans.[5] There are twenty different human sialyltransferases, which are classified into four main families based on the linkage they create:

-

ST3Gal: Forms α2,3-linkages to galactose (Gal).

-

ST6Gal: Forms α2,6-linkages to Gal or N-acetylgalactosamine (GalNAc).

-

ST6GalNAc: Forms α2,6-linkages to GalNAc.

-

ST8Sia: Forms α2,8-linkages to another sialic acid residue, creating polysialic acid chains.[6]

Sialidases (NEU)

Sialidases, or neuraminidases, are glycoside hydrolases that cleave terminal sialic acid residues from sialoglycoconjugates.[7][8] In mammals, there are four main sialidases (NEU1, NEU2, NEU3, and NEU4), each with distinct subcellular localizations and substrate specificities.[7][8]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in Sialic Acid Metabolism

| Enzyme | Substrate(s) | Km | Vmax | Cell/Tissue Source | Reference(s) |

| GNE (Epimerase Activity) | UDP-GlcNAc | Data not available | Data not available | Rat Liver | [1] |

| GNE (Kinase Activity) | ManNAc | Data not available | Data not available | Rat Liver | [1] |

| CMAS | Neu5Ac | Data not available | Data not available | Murine | [10] |

| ST6Gal1 | CMP-Neu5Ac | Data not available | Data not available | Rat | [11] |

| N-acetyllactosamine | Data not available | Data not available | Rat | [11] | |

| NEU2 | 4-MU-NANA (pH 6.0) | 0.45 mM | 38.8 µmol/min/mg | Human (recombinant) | [12] |

| 4-MU-NANA (pH 4.0) | 0.28 mM | 26.5 µmol/min/mg | Human (recombinant) | [12] | |

| NEU3 | Ganglioside GD1a | 47 µM | Data not available | Human | [13] |

Table 2: Intracellular Concentrations of Key Sialic Acid Pathway Metabolites

| Metabolite | Cell Line | Concentration | Condition | Reference(s) |

| UDP-GlcNAc | CHO | ~150-250 pmol/10^6 cells | Standard culture | [14] |

| 293T | ~60 pmol/10^6 cells | Standard culture | [8] | |

| HeLa | ~520 pmol/10^6 cells | Standard culture | [8] | |

| ManNAc | CHO | Undetectable | Control | |

| CHO | ~100-200 pmol/10^6 cells | ManNAc supplemented | ||

| Neu5Ac | CHO | ~10-20 pmol/10^6 cells | Control | |

| CHO | ~100-150 pmol/10^6 cells | ManNAc supplemented | ||

| CMP-Neu5Ac | CHO | ~20-30 pmol/10^6 cells | Control | |

| CHO | ~100-120 pmol/10^6 cells | ManNAc supplemented |

Note: Metabolite concentrations can vary significantly depending on the cell line, growth conditions, and analytical methods used.

Experimental Protocols

Quantification of this compound by DMB-HPLC

This method allows for the sensitive quantification of total and free this compound from cultured cells or tissues. It involves the derivatization of this compound with 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by separation and detection using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[7][11][12]

Materials:

-

DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in acetic acid).[7]

-

Sialic acid standards (Neu5Ac, Neu5Gc).[12]

-

Acetic acid (2 M) for hydrolysis.

-

HPLC system with a C18 column and fluorescence detector (Excitation: 373 nm, Emission: 448 nm).[11]

-

Mobile phase: Acetonitrile, methanol, and water.[11]

Protocol:

-

Sample Preparation:

-

For total sialic acid analysis, hydrolyze the glycoprotein (B1211001) or cell lysate sample in 2 M acetic acid at 80°C for 2 hours to release this compound.[7]

-

For free sialic acid analysis, use the cell lysate directly.

-

-

DMB Derivatization:

-

HPLC Analysis:

-

Quantification:

Metabolic Labeling of Sialoglycans with Stable Isotopes

Metabolic labeling with stable isotope-containing precursors, such as 13C-labeled N-acetylmannosamine (13C-ManNAc), allows for the tracing of sialic acid biosynthesis and turnover. The incorporation of the heavy isotope into this compound and sialoglycans can be monitored by mass spectrometry.

Materials:

-

Stable isotope-labeled precursor (e.g., [U-13C6]ManNAc).

-

Cell culture medium and reagents.

-

Instrumentation for mass spectrometry (e.g., LC-MS/MS or GC-MS).

Protocol:

-

Cell Culture and Labeling:

-

Culture mammalian cells in a medium supplemented with the stable isotope-labeled precursor for a defined period (e.g., 24-72 hours).

-

-

Sample Collection and Preparation:

-

Harvest the cells and perform either a total cell lysate or subcellular fractionation.

-

For analysis of sialoglycans, glycoproteins can be isolated and digested to release glycans.

-

For analysis of pathway intermediates, perform a metabolite extraction.

-

-

Mass Spectrometry Analysis:

-

Analyze the prepared samples by mass spectrometry to determine the mass shift corresponding to the incorporation of the stable isotope.

-

For metabolic flux analysis, the mass isotopomer distribution of various metabolites is quantified.

-

-

Data Analysis:

-

Calculate the percentage of labeling to determine the rate of biosynthesis and turnover.

-

For metabolic flux analysis, use specialized software to model the flow of the isotope through the metabolic network and calculate flux rates.

-

Sialyltransferase Activity Assay

This protocol describes a general method for measuring the activity of sialyltransferases using a radiolabeled donor substrate.

Materials:

-

CMP-[14C]Neu5Ac (radiolabeled donor substrate).

-

Acceptor substrate (e.g., asialofetuin, a specific oligosaccharide).

-

Sialyltransferase enzyme source (e.g., cell lysate, purified enzyme).

-

Reaction buffer (e.g., MES or cacodylate buffer, pH 6.0-6.5).

-

Method for separating the radiolabeled product from the unreacted substrate (e.g., precipitation, chromatography).

-

Scintillation counter.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and enzyme source.

-

Initiate the reaction by adding CMP-[14C]Neu5Ac.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 1-3 hours).

-

-

Reaction Termination and Product Separation:

-

Stop the reaction (e.g., by adding a stopping solution or by boiling).

-

Separate the radiolabeled glycoprotein/glycan product from the unreacted CMP-[14C]Neu5Ac. This can be achieved by methods such as trichloroacetic acid (TCA) precipitation followed by filtration, or by size-exclusion chromatography.

-

-

Quantification:

-

Measure the radioactivity of the isolated product using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

-

Sialidase Activity Assay

This protocol outlines a common method for measuring sialidase activity using a fluorogenic substrate.

Materials:

-

4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA), a fluorogenic substrate.

-

Sialidase enzyme source (e.g., cell lysate).

-

Reaction buffer with an appropriate pH for the specific sialidase being assayed (e.g., acetate (B1210297) buffer for acidic sialidases).[7]

-

Stop solution (e.g., glycine-carbonate buffer, pH 10.7).

-

Fluorometer.

Protocol:

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer and the enzyme source.

-

Initiate the reaction by adding the 4-MU-NANA substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution. The high pH also enhances the fluorescence of the product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of 4-MU.

-

Determine the amount of 4-MU produced in the enzymatic reaction and calculate the sialidase activity.

-

Mandatory Visualization

Sialic Acid Metabolic Pathway

Caption: Overview of the sialic acid metabolic pathway in mammalian cells.

Experimental Workflow for Sialic Acid Quantification

Caption: Workflow for DMB-HPLC based quantification of this compound.

Logical Relationship of Sialyltransferase and Sialidase Action

Caption: Opposing actions of sialyltransferases and sialidases.

References

- 1. uniprot.org [uniprot.org]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. Identification, Tissue Distribution and Molecular Modeling of Novel Human Isoforms of the Key Enzyme in Sialic Acid Synthesis, UDP-GlcNAc 2-epimerase/ManNAc Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mammalian Neuraminidases in Immune-Mediated Diseases: Mucins and Beyond [frontiersin.org]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Acetylneuraminic Acid (Neu5Ac) in Biological Processes: A Technical Guide

Abstract

N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, is a critical modulator of a vast array of biological phenomena. Positioned at the termini of glycan chains on glycoproteins and glycolipids, Neu5Ac plays a fundamental role in cellular communication, immune system regulation, host-pathogen interactions, and neurological development. Its unique nine-carbon backbone and negative charge at physiological pH underpin its diverse functions. This technical guide provides an in-depth exploration of the core biological functions of Neu5Ac, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of associated pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the significance of Neu5Ac in health and disease.

Introduction